Cas no 2002-24-6 (2-Aminoethan-1-ol hydrochloride)

2-Aminoethan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-hydroxyethylammonium chloride
- ETHANOLAMINE HYDROCHLORIDE
- 2-Aminoethanol Hydrochloride
- Ethanolamine hydrochloride, pure
- 2-ethanolamine hydrochloride
- 2-Hydroxyethylamine Hydrochloride
- 2-hydroxyethylamino hydrochloride
- Colamine hydrochloride
- ethan-1-ol-2-amine hydrochloride
- Ethanol,2-amino-,hydrochloride
- Ethanolamine chloride
- Ethanolamine HCl
- MEA hydrochloride
- Monoethanolamine Hydrochloride
- N-(2-hydroxyethyl)-ammonium chloride
- beta-aminoethanol hydrochloride
- Monoethanolaminium chloride
- 2-Aminoethan-1-ol hydrochloride
- Ethanolamine hydrochloride, SAJ special grade, >=98.0%
- NSC 30601
- Ethanol, 2-amino-, hydrochloride
- NSC41218
- NSC10000
- Ethanolamine hydrochloride, Vetec(TM) reagent grade, 99%
- Ethanol, 2-amino-, hydrochloride (1:1)
- A0298
- Ethanolamine hydrochloride, >=99%
- CS-0088236
- 2-amino ethanol HCl
- MEA HCl
- NSC-41218
- HY-W035903
- 2Aminoethanol HCl
- 9007-33-4
- Q27282309
- ETHANOLAMINE-HCL
- NSC 10000
- KKP3YYL02F
- 2002-24-6
- ETHANOLAMINE HYDROCHLORIDE [MI]
- 2Aminoethanol hydrochloride
- MFCD00012892
- ETHANOLAMINE HYDROCHLORIDE (II)
- NSC-10000
- Ethanolamine hydrochloride, >=99.0%
- Ethanol, 2amino, hydrochloride
- .beta.-Aminoethanol hydrochloride
- SB83773
- ethanolaminehydrochloride
- DTXCID5029552
- NSC30601
- ETHANOLAMINE HYDROCHLORIDE [II]
- betaAminoethanol hydrochloride
- 2Hydroxyethylammonium chloride
- ETHANOL-13C2-AMINE HYDROCHLORIDE
- 2-Aminoethanol HCl
- ETHANOLAMINE HCL [INCI]
- NSC 41218
- 2-amino-ethanol hydrochloride
- 2-aminoethanol;hydrochloride
- F17546
- AKOS015848163
- EINECS 217-900-6
- s6210
- W-109737
- DTXSID8049593
- UNII-KKP3YYL02F
- NSC-30601
-
- MDL: MFCD00012892
- インチ: 1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H
- InChIKey: PMUNIMVZCACZBB-UHFFFAOYSA-N
- ほほえんだ: C(CO)N.Cl
- BRN: 3542892
計算された属性
- せいみつぶんしりょう: 97.02940
- どういたいしつりょう: 97.029
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 10
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.2A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.4400
- ゆうかいてん: 82.0 to 86.0 deg-C
- ふってん: 170 °C
- フラッシュポイント: 93.3ºC
- すいようせい: almost transparency
- PSA: 46.25000
- LogP: 0.43970
- マーカー: 3727
- ようかいせい: 可溶性
- かんど: Hygroscopic
- 酸性度係数(pKa): 9.5(at 25℃)
2-Aminoethan-1-ol hydrochloride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- 福カードFコード:3-10
- RTECS番号:KJ6370000
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
- ちょぞうじょうけん:冷蔵保存
2-Aminoethan-1-ol hydrochloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
2-Aminoethan-1-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14322-500g |
Ethanolamine hydrochloride, 98+% |
2002-24-6 | 98+% | 500g |
¥2649.00 | 2023-03-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0298-100G |
2-Aminoethanol Hydrochloride |
2002-24-6 | >98.0%(T) | 100g |
¥330.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809294-25g |
Ethanolamine hydrochloride |
2002-24-6 | 98% | 25g |
¥86.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003578-25g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 25g |
¥86 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003578-100g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 100g |
¥269 | 2023-09-09 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H37784-100g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 100g |
¥130 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E173A-100g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 100g |
¥183.0 | 2022-06-10 | |
Cooke Chemical | A3993812-100G |
Ethanolamine Hydrochloride |
2002-24-6 | 99% | 100g |
RMB 247.20 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E173A-25g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 25g |
¥60.0 | 2022-06-10 | |
Enamine | EN300-49379-1.0g |
2-aminoethan-1-ol hydrochloride |
2002-24-6 | 1.0g |
$0.0 | 2023-02-10 |
2-Aminoethan-1-ol hydrochloride 関連文献
-
Elizabeth S. Read,Kate L. Thompson,Steven P. Armes Polym. Chem. 2010 1 221
-
2. 593. Acid dissociation constants of the ammonium group in 2-aminoethanol, 2-aminoethyl phosphate, and 2-aminoethyl sulphateS. P. Datta,A. K. Grzybowski J. Chem. Soc. 1962 3068
-
Eliona Kulla,Petr Zuman Org. Biomol. Chem. 2008 6 3771
-
Sandeep Kumar Vashist,Chandra Kumar Dixit,Brian D. MacCraith,Richard O'Kennedy Analyst 2011 136 4431
-
Subash C. B. Gopinath,Penmetcha K. R. Kumar Analyst 2014 139 2678
-
Jianhong Liao,Yajing Song,Can Liu,Dan Li,Hua Zheng,Bo Lu Polym. Chem. 2019 10 5879
-
Tian Zhou,Biao Han,Hao Qi,Qiwei Pan,Derrick M. Smith,Lin Han,Christopher Y. Li Nanoscale 2018 10 18269
-
Michael S. Gruhne,Tobias Lenz,Markus R?sch,Marcus Lommel,Maximilian H. H. Wurzenberger,Thomas M. Klap?tke,J?rg Stierstorfer Dalton Trans. 2021 50 10811
-
9. Stereochemistry of catabolism of the RNA base uracilDavid Gani,Douglas W. Young J. Chem. Soc. Perkin Trans. 1 1985 1355
2-Aminoethan-1-ol hydrochlorideに関する追加情報
Introduction to 2-Aminoethan-1-ol hydrochloride (CAS No. 2002-24-6)
2-Aminoethan-1-ol hydrochloride, also known by its chemical name Ethanolamine hydrochloride, is a compound of significant interest in the field of pharmaceuticals and biochemical research. With the CAS number 2002-24-6, this substance has garnered attention due to its versatile applications and structural properties. Ethanolamine hydrochloride is a derivative of ethanolamine, featuring a hydrochloride salt form that enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-Aminoethan-1-ol hydrochloride consists of an ethylene backbone with two functional groups: an amino group (-NH₂) and a hydroxyl group (-OH). The presence of these polar functional groups imparts unique chemical characteristics, including basicity and hydrogen bonding capability, which are crucial for its role in various biochemical processes. The hydrochloride salt form stabilizes the compound by forming an ionic bond with a chloride ion, improving its shelf life and handling properties.
In recent years, 2-Aminoethan-1-ol hydrochloride has been extensively studied for its potential applications in drug formulation and therapeutic interventions. Its ability to act as a chelating agent, a corrosion inhibitor, and a precursor in the synthesis of more complex molecules has made it indispensable in industrial and laboratory settings. Furthermore, its role in the development of novel pharmaceutical agents has been highlighted in several cutting-edge research studies.
One of the most compelling areas of research involving 2-Aminoethan-1-ol hydrochloride is its application in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural flexibility to develop intermediates for antihistamines, antiviral agents, and even anticancer drugs. For instance, studies have demonstrated its efficacy in constructing heterocyclic compounds that exhibit potent biological activity. The compound’s ability to participate in nucleophilic substitution reactions makes it particularly useful in constructing complex molecular frameworks required for drug development.
Another significant application of Ethanolamine hydrochloride is in the field of biomaterials and polymer science. Its chelating properties allow it to bind with metal ions, which is crucial for applications such as metal ion sequestration in wastewater treatment and as a stabilizing agent in polymer formulations. Additionally, its role as a corrosion inhibitor has been explored in industrial applications, where it helps protect metal surfaces from oxidative degradation.
The pharmaceutical industry has also harnessed the potential of 2-Aminoethan-1-ol hydrochloride as a solvent and reagent in drug synthesis. Its high solubility in water and organic solvents makes it an ideal medium for facilitating various chemical reactions. Moreover, its stability under different pH conditions enhances its utility in formulating drug solutions that require precise control over acidity or basicity.
Recent advancements in synthetic methodologies have further expanded the applications of Ethanolamine hydrochloride. Researchers have developed novel catalytic systems that utilize this compound as a key intermediate to produce high-value chemicals with minimal waste. These innovations align with the growing emphasis on sustainable chemistry practices, where efficiency and environmental impact are equally prioritized.
The biological significance of 2-Aminoethan-1-ol hydrochloride extends beyond its synthetic utility. Studies have shown that ethanolamine derivatives can modulate cellular processes by interacting with specific enzymes and receptors. For example, modified ethanolamines have been investigated for their potential role in enhancing membrane permeability and facilitating drug delivery systems. Such findings open up new avenues for therapeutic intervention across various medical conditions.
In conclusion, 2-Aminoethan-1-ol hydrochloride (CAS No. 2002-24-6) is a multifaceted compound with broad applications in pharmaceuticals, biomaterials, and industrial chemistry. Its unique structural features and chemical properties make it an invaluable asset in both research laboratories and commercial manufacturing processes. As scientific understanding continues to evolve, the potential uses of this compound are expected to expand further, driving innovation across multiple sectors.
2002-24-6 (2-Aminoethan-1-ol hydrochloride) 関連製品
- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 1444006-57-8(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)